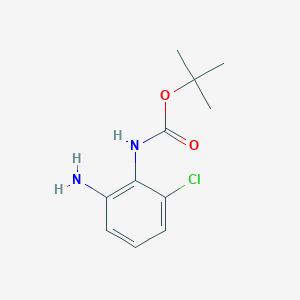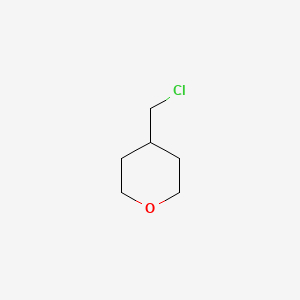
4-(Chloromethyl)tetrahydro-2H-pyran
Descripción general
Descripción
4-(Chloromethyl)tetrahydro-2H-pyran is a chemical compound with the CAS Number: 863324-23-6 . It has a molecular weight of 134.61 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-(Chloromethyl)tetrahydro-2H-pyran is1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 . This indicates that the compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Chemical Reactions Analysis
4-(Chloromethyl)tetrahydro-2H-pyran is useful in the synthesis of compounds capable of serving as inhibitors against TAM kinase and CSF1R kinase .Physical And Chemical Properties Analysis
4-(Chloromethyl)tetrahydro-2H-pyran is a liquid with a molecular weight of 134.61 . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
-
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : The 2H-pyran ring, which includes “4-(Chloromethyl)tetrahydro-2H-pyran”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
- Method : The synthesis of 2H-pyrans is a complex process that involves various physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
- Results : Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .
-
Inhibition of Kinases
- Field : Biochemistry
- Application : “4-(Chloromethyl)tetrahydropyran” is useful in the synthesis of compounds capable of serving as inhibitors against TAM kinase and CSF1R kinase .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these applications are not specified in the source .
-
Protection of Alcohols
- Field : Organic Chemistry
- Application : 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
- Method : The alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
- Results : These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .
-
Synthesis Studies
- Field : Chemical Industry
- Application : “2-(Chloromethyl)tetrahydro-2H-pyran” is a useful reagent for organic synthesis studies and in the chemical industry .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these applications are not specified in the source .
-
Construction of Natural Products
- Field : Organic Chemistry
- Application : The 2H-pyran ring, which includes “4-(Chloromethyl)tetrahydro-2H-pyran”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these applications are not specified in the source .
-
Chemical Synthesis Studies
- Field : Chemical Industry
- Application : “2-(Chloromethyl)tetrahydro-2H-pyran” may be used in chemical synthesis studies .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these applications are not specified in the source .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H225-H314 . This means it is highly flammable (H225) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
4-(chloromethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULFMEBLCDFSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)tetrahydro-2H-pyran | |
CAS RN |
863324-23-6 | |
| Record name | 4-(chloromethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




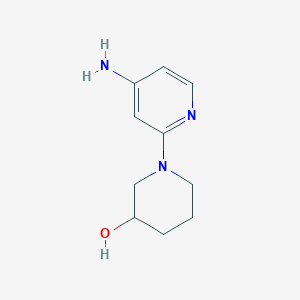
amine](/img/structure/B1527275.png)
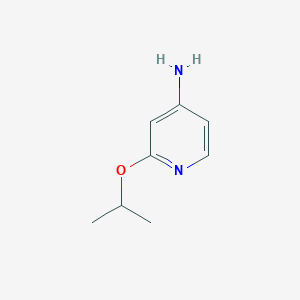

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
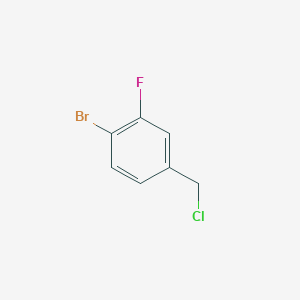
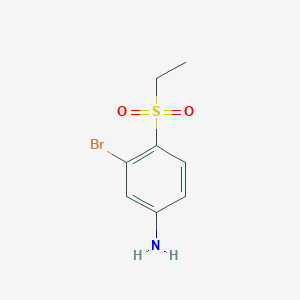
amine](/img/structure/B1527288.png)
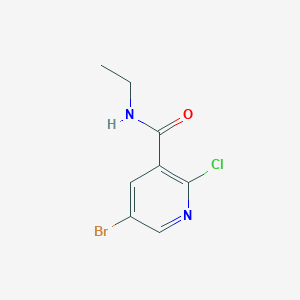
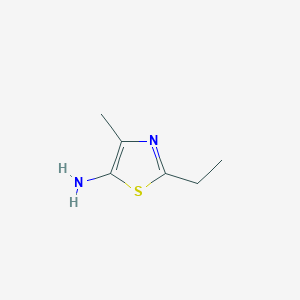
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
